
2-Methylcyclohexanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclohexanamine hydrochloride is an organic compound with the molecular formula C7H15N·HCl. It is a derivative of cyclohexylamine, where a methyl group is attached to the second carbon of the cyclohexane ring. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylcyclohexanamine hydrochloride can be synthesized through the hydrogenation of 2-methylcyclohexanone in the presence of ammonia. The reaction typically involves the use of a nickel or cobalt catalyst under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of ammonia with 2-methylcyclohexanol. This process is carried out in a sealed reactor to prevent the escape of ammonia gas .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form various amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are typically employed.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-Methylcyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of corrosion inhibitors and rubber accelerators.
Mecanismo De Acción
The mechanism of action of 2-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
- Cyclohexylamine
- 2-Methylcyclohexanol
- 2-Methylcyclohexanone
Comparison: 2-Methylcyclohexanamine hydrochloride is unique due to the presence of the methyl group on the cyclohexane ring, which imparts different chemical and physical properties compared to its analogs. For instance, it has a higher boiling point and different reactivity patterns in substitution reactions .
Propiedades
Número CAS |
10049-61-3 |
|---|---|
Fórmula molecular |
C7H16ClN |
Peso molecular |
149.66 g/mol |
Nombre IUPAC |
2-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H |
Clave InChI |
XCLFCWFKPOQAHM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)
![(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12293606.png)
![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)
![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)
![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)
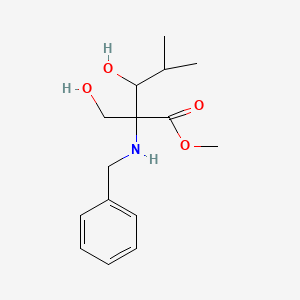
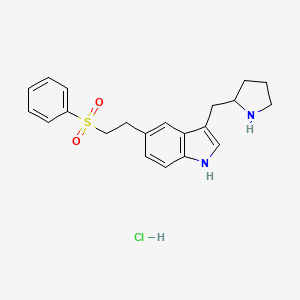
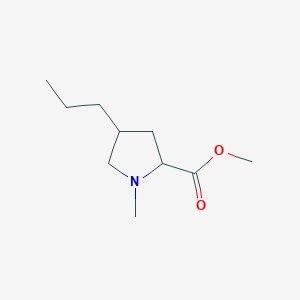
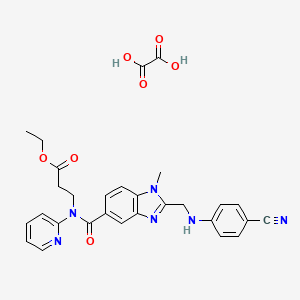
![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)
![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

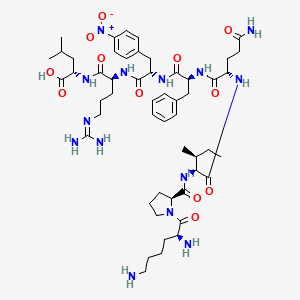
![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)
